![molecular formula C27H23NO6 B401753 PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE](/img/structure/B401753.png)
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE is a complex organic compound with the molecular formula C27H23NO6. It is known for its unique structural features, which include a phenyl group, a dioxoisoindoline core, and a pentyloxycarbonyl-substituted phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phthalic anhydride derivative with an amine, followed by esterification with a pentyloxycarbonyl-substituted phenol. The reaction conditions often require the use of catalysts, such as acid or base catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product .
化学反应分析
Types of Reactions
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydroxy derivatives.
Substitution: The phenyl and pentyloxycarbonyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives .
科学研究应用
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Phthalic anhydride derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Isoindoline derivatives: These compounds have a similar isoindoline core but may have different functional groups, affecting their reactivity and applications.
Phenyl esters: These compounds contain phenyl groups and ester functionalities, but their overall structure and properties can vary significantly.
属性
分子式 |
C27H23NO6 |
|---|---|
分子量 |
457.5g/mol |
IUPAC 名称 |
phenyl 1,3-dioxo-2-(4-pentoxycarbonylphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C27H23NO6/c1-2-3-7-16-33-26(31)18-10-13-20(14-11-18)28-24(29)22-15-12-19(17-23(22)25(28)30)27(32)34-21-8-5-4-6-9-21/h4-6,8-15,17H,2-3,7,16H2,1H3 |
InChI 键 |
XKYSINNKUFNQIW-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
规范 SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



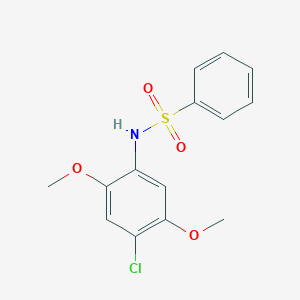
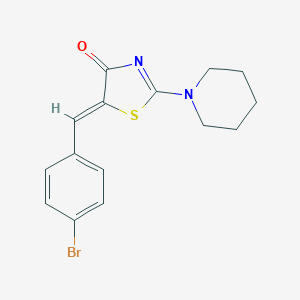
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-methylbenzamide](/img/structure/B401677.png)
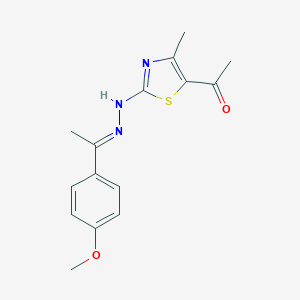
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-methylbenzohydrazide](/img/structure/B401679.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methylbenzohydrazide](/img/structure/B401680.png)
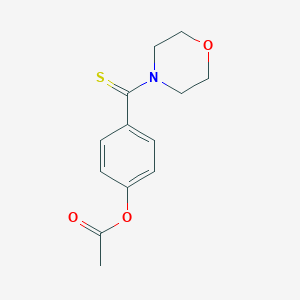
![[4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B401683.png)
![1-[(3-bromophenyl)carbonyl]-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B401686.png)
![2-[2-(4-Methylbenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B401688.png)
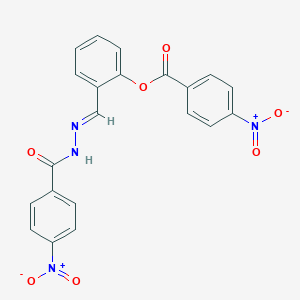
![2-{2-[4-(Acetylamino)benzoyl]carbohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B401692.png)
![2-(2-{4-[(2,2-Dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-nitrobenzoate](/img/structure/B401693.png)
